

# An In-Depth Technical Guide to Substituted Chloromethoxypyrimidines for Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820

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A Note on Isomeric Specificity: This guide addresses the chemical scaffold of **4-Chloro-6-methoxy-5-methylpyrimidine**. It is critical to note that scientific databases and literature predominantly feature data for the isomer 4-Chloro-5-methoxy-6-methylpyrimidine (CAS No. 1739-60-2). To ensure the highest degree of scientific integrity and provide verifiable protocols, this document will focus on this well-documented isomer. The principles, synthetic strategies, and applications discussed are broadly applicable to related substituted pyrimidines, offering valuable insights for researchers in the field.

## Core Compound Properties and Physicochemical Data

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.<sup>[1][2]</sup> Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 4-Chloro-5-methoxy-6-methylpyrimidine is a functionalized derivative that serves as a versatile intermediate, offering multiple reaction sites for building molecular complexity.

The key physicochemical properties of the primary focus of this guide, 4-Chloro-5-methoxy-6-methylpyrimidine, are summarized below.

Property	Value	Source
CAS Number	1739-60-2	[3]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O	[3]
Molecular Weight	158.59 g/mol	[3]
Canonical SMILES	<chem>CC1=C(OC)C(Cl)=NC=N1</chem>	[3]
Topological Polar Surface Area	35.01 Å <sup>2</sup>	[3]
LogP	1.44702	[3]

## Synthesis and Purification Protocol

The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine can be logically approached via a two-step process starting from 4,6-dihydroxy-5-methylpyrimidine. The core principle involves a chlorination reaction followed by a regioselective nucleophilic aromatic substitution (S<sub>N</sub>Ar).

## Causality in Synthetic Design

The choice of a dichlorinated intermediate, such as 4,6-dichloro-5-methylpyrimidine, is strategic. The two chlorine atoms activate the pyrimidine ring for nucleophilic attack. However, they exhibit differential reactivity. The C4 position is generally more electrophilic and susceptible to substitution than the C2 position due to the electronic influence of the ring nitrogens.[4][5] This inherent regioselectivity allows for the controlled, stepwise introduction of nucleophiles. By using one equivalent of sodium methoxide under controlled temperature, we can favor the monosubstitution at the C4 (or C6) position over disubstitution.

## Detailed Experimental Protocol

### Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine (Intermediate)

This protocol is adapted from established methods for chlorinating dihydroxypyrimidines.[6][7][8]

- **Reagent Preparation:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

- **Reaction Setup:** To the flask, add 4,6-dihydroxy-5-methylpyrimidine (1 equivalent). Cautiously add phosphorus oxychloride ( $\text{POCl}_3$ ) (approx. 4-5 equivalents) as the solvent and chlorinating agent.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess  $\text{POCl}_3$ .
- **Extraction:** The aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
- **Purification:** Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4,6-dichloro-5-methylpyrimidine.<sup>[6]</sup>

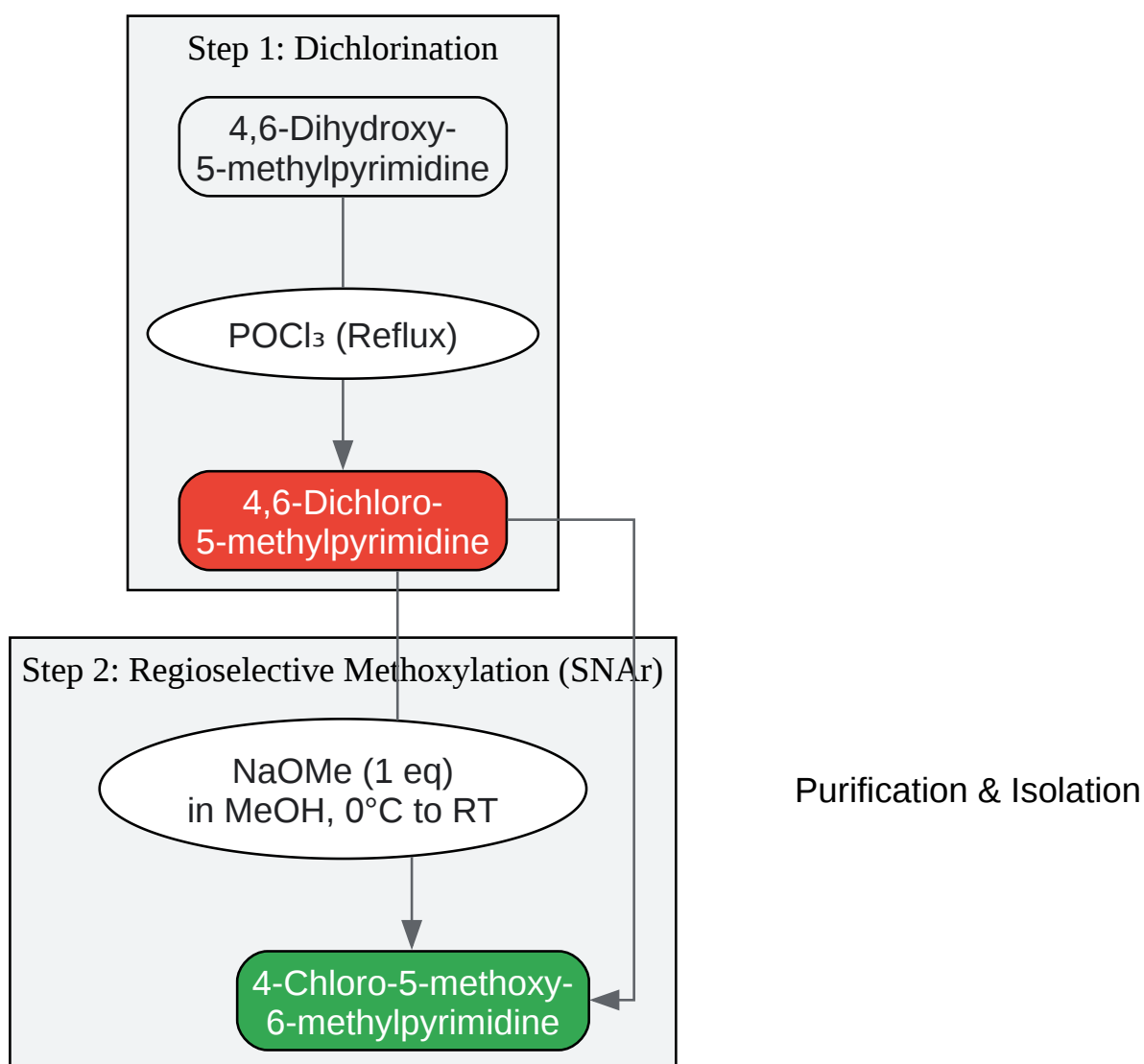
## Step 2: Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine

This step employs a regioselective  $\text{S}_{\text{N}}\text{Ar}$  reaction.

- **Reagent Preparation:** Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Setup:** Dissolve the 4,6-dichloro-5-methylpyrimidine (1 equivalent) from Step 1 in anhydrous methanol in the main reaction flask, also under an inert atmosphere. Cool the solution in an ice bath to 0 °C.
- **Reaction Conditions:** Slowly add the sodium methoxide solution dropwise to the dichloropyrimidine solution, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- **Work-up:** Once the reaction is complete, quench it by adding water. Remove the methanol under reduced pressure.

- Extraction: Extract the aqueous residue three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. The final product can be purified via column chromatography or recrystallization.

## Synthetic Workflow Diagram



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Caption: Synthetic route to the target compound.

## Spectroscopic Characterization (Predicted)

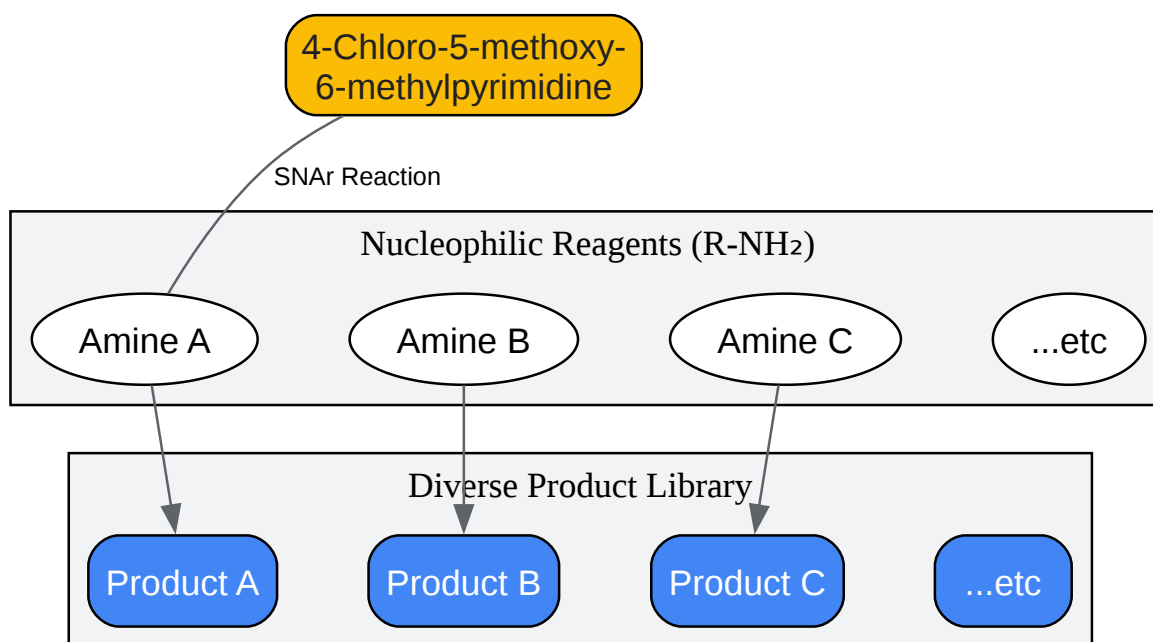
Structural verification is paramount. Based on the structure of 4-Chloro-5-methoxy-6-methylpyrimidine, the following spectroscopic signatures are predicted.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be relatively simple.
  - A singlet corresponding to the three protons of the C6-methyl group, likely in the  $\delta$  2.2-2.5 ppm range.
  - A singlet for the three protons of the C5-methoxy group, expected around  $\delta$  3.8-4.0 ppm. [\[9\]](#)
  - A singlet for the lone aromatic proton at the C2 position of the pyrimidine ring, anticipated to be significantly downfield, likely in the  $\delta$  8.5-9.0 ppm region. [\[10\]](#)[\[11\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  158. A characteristic isotopic pattern ( $\text{M}+2$ ) with an intensity of approximately one-third of the  $\text{M}^+$  peak would be expected, confirming the presence of a single chlorine atom.

## Applications in Drug Discovery

Functionalized pyrimidines are cornerstones of modern medicinal chemistry, serving as key intermediates for synthesizing complex therapeutic agents. [\[12\]](#)[\[13\]](#) Their prevalence stems from their ability to mimic purine bases and engage in specific interactions with biological targets.

The 4-chloro substituent is the key to this molecule's utility. It is a good leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, particularly amines, which is a common strategy in kinase inhibitor development. [\[14\]](#) Researchers can react this intermediate with a library of amines to rapidly generate a diverse set of candidate molecules for screening.



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Caption: Use as a scaffold in parallel synthesis.

## Safety and Handling

As a chlorinated heterocyclic compound, 4-Chloro-5-methoxy-6-methylpyrimidine should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-chloro-4-methylpyrimidine and other chloropyrimidines suggest the following precautions.<sup>[15][16][17]</sup>

- **Hazard Classification:** Likely classified as an irritant to the skin, eyes, and respiratory system.
- **Personal Protective Equipment (PPE):** Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is required.
- **Handling:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of 4-Chloro-5-methoxy-6-methylpyrimidine, grounded in established chemical principles and data from closely related analogues. Its purpose is to equip researchers with the technical and safety knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

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